Regioisomeric Identity: 6‑Methyl Substitution Differentiates from 5‑Methyl and 7‑Methyl Analogs
The target compound features a methyl group at the 6‑position of the pyrrole ring, distinguishing it from regioisomeric 5‑methyl (CAS 1638763‑62‑8) and 7‑methyl (CAS 1638768‑52‑1) pyrrolo[2,3‑d]pyrimidine‑4‑carbaldehydes, as well as the unmethylated parent (CAS 1638768‑36‑1) . In the context of antifolate drug discovery, 6‑methyl substitution on the pyrrolo[2,3‑d]pyrimidine scaffold has been shown to abolish RFC‑mediated transport (IC50 >10 µM in RFC‑expressing cells) while preserving PCFT‑mediated uptake (IC50 values in the low nanomolar range), whereas 5‑substituted and unmethylated analogs retain substantial RFC transport [1].
| Evidence Dimension | Impact of 6‑methyl substitution on RFC vs. PCFT transport selectivity in pyrrolo[2,3‑d]pyrimidine antifolates |
|---|---|
| Target Compound Data | 6‑methyl substitution abolishes RFC transport (IC50 >10 µM); retains PCFT/FR uptake |
| Comparator Or Baseline | 5‑substituted and unmethylated analogs: retain RFC transport (IC50 typically <1 µM) |
| Quantified Difference | Selectivity shift from dual RFC/PCFT transport to PCFT/FR‑selective transport |
| Conditions | RFC‑, PCFT‑, and FR‑expressing CHO cell lines; antifolate chemotype (2‑amino‑4‑oxo‑pyrrolo[2,3‑d]pyrimidine) |
Why This Matters
For programs targeting tumor‑selective drug delivery via FR/PCFT, the 6‑methyl‑4‑carbaldehyde building block provides a direct entry to analogs with a validated transport‑selectivity profile that cannot be replicated by the 5‑methyl, 7‑methyl, or unmethylated analogs.
- [1] ACS Med. Chem. Lett. 2024, 15, 2687–2694. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. View Source
